molecular formula C9H8OS2 B7862177 Dithiophen-2-ylmethanol CAS No. 6973-84-8

Dithiophen-2-ylmethanol

Cat. No.: B7862177
CAS No.: 6973-84-8
M. Wt: 196.3 g/mol
InChI Key: ZPSAYQUFPNWRMA-UHFFFAOYSA-N
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Description

Dithiophen-2-ylmethanol is an organic compound that features a methanol group attached to a thiophene ring Thiophenes are a class of heterocyclic compounds containing sulfur, which are known for their aromatic properties and significant roles in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dithiophen-2-ylmethanol typically involves the reaction of thiophene derivatives with formaldehyde under acidic or basic conditions. One common method is the Grignard reaction, where a thiophene Grignard reagent reacts with formaldehyde to yield this compound. Another approach involves the use of thiophene-2-carboxaldehyde, which undergoes reduction to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Dithiophen-2-ylmethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form dithiophen-2-ylmethanone.

    Reduction: The compound can be reduced to form dithiophen-2-ylmethane.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Dithiophen-2-ylmethanone.

    Reduction: Dithiophen-2-ylmethane.

    Substitution: Various halogenated thiophene derivatives.

Scientific Research Applications

Dithiophen-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives, which are important in materials science and organic electronics.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: this compound is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of dithiophen-2-ylmethanol in biological systems involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. Its aromatic thiophene ring allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological effects. The exact pathways and targets are still under investigation, but its potential as a bioactive molecule is promising.

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the methanol group.

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of dithiophen-2-ylmethanol.

    Dithiophen-2-ylmethane: The reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both the thiophene ring and the methanol group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

dithiophen-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSAYQUFPNWRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285319
Record name dithiophen-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-84-8
Record name NSC41367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dithiophen-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a -35° to -40° C. solution of 2-(then-2-oyl)thiophene (Maybridge of Cornwall, UK) (500 mg, 2.60 mmol) in 10 mL of methylene chloride, is added dropwise a 1M solution of diisobutylaluminum hydride in methylene chloride (6.50 mL, 6.50 mmol) over 20 minutes. The reaction is stirred at -40° C. for 2.5 hours and then quenched by the slow addition of 10 mL of methanol. The mixture is warmed to room temperature and poured into 100 mL of saturated aqueous sodium tartrate. The aqueous solution is extracted with several portions of methylene chloride, the organic extracts combined, and dried over magnesium sulfate. Chromatography on silica gel, eluting with a 1:2 mixture of ethyl acetate to hexane, gives di-2-thienylmethanol as a light orange solid in 54% yield.
Quantity
500 mg
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reactant
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solution
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10 mL
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6.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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